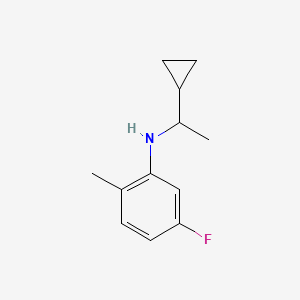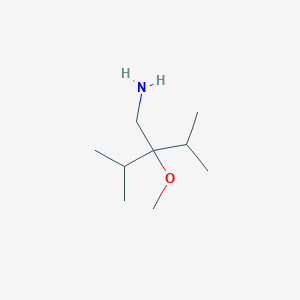
N-(Chlorosulfonyl)-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chlorosulfonyl)-N-methylcarbamoyl chloride is a versatile chemical compound known for its reactivity and utility in organic synthesis. It is characterized by the presence of both chlorosulfonyl and carbamoyl chloride functional groups, which contribute to its high electrophilicity and reactivity. This compound is widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Chlorosulfonyl)-N-methylcarbamoyl chloride can be synthesized through the reaction of N-methylcarbamoyl chloride with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
N-methylcarbamoyl chloride+chlorosulfonic acid→N-(Chlorosulfonyl)-N-methylcarbamoyl chloride
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields.
Chemical Reactions Analysis
Types of Reactions
N-(Chlorosulfonyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and carbamates, respectively.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form β-lactams, which are important intermediates in the synthesis of antibiotics.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methylcarbamoyl chloride and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in inert solvents such as dichloromethane, acetonitrile, or tetrahydrofuran to prevent unwanted side reactions.
Temperature: Reactions are often conducted at low temperatures to control the exothermic nature of the reactions and to maintain the stability of the product.
Major Products
Sulfonamides: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
β-lactams: Formed through cycloaddition reactions with alkenes.
Scientific Research Applications
N-(Chlorosulfonyl)-N-methylcarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is a key intermediate in the synthesis of β-lactam antibiotics, which are crucial in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The reactivity of N-(Chlorosulfonyl)-N-methylcarbamoyl chloride is primarily due to the presence of the chlorosulfonyl and carbamoyl chloride groups. These groups are highly electrophilic, making the compound susceptible to nucleophilic attack. The mechanism of action involves the formation of a reactive intermediate, which then undergoes further transformations depending on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another highly reactive compound used in organic synthesis.
Sulfonyl chlorides: A class of compounds with similar reactivity, used in the synthesis of sulfonamides and other derivatives.
Carbamoyl chlorides: Compounds with similar functional groups, used in the synthesis of carbamates and other derivatives.
Uniqueness
N-(Chlorosulfonyl)-N-methylcarbamoyl chloride is unique due to the presence of both chlorosulfonyl and carbamoyl chloride groups, which provide a combination of reactivity and versatility not found in other compounds. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C2H3Cl2NO3S |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
N-chlorosulfonyl-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C2H3Cl2NO3S/c1-5(2(3)6)9(4,7)8/h1H3 |
InChI Key |
YRFOCPKXWCRKCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13274397.png)
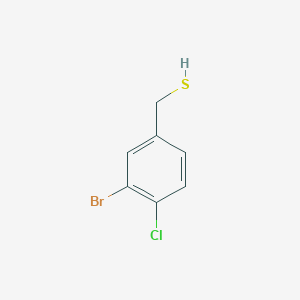
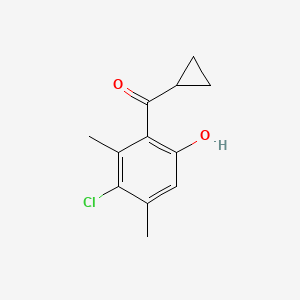

![[2-(3-Amino-4-chloro-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13274438.png)
![4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274440.png)
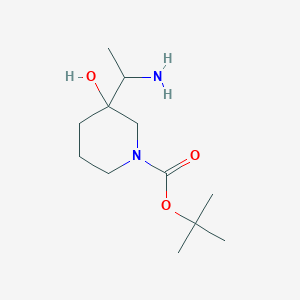
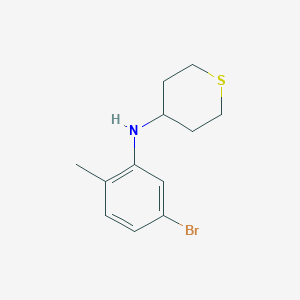
![5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13274457.png)
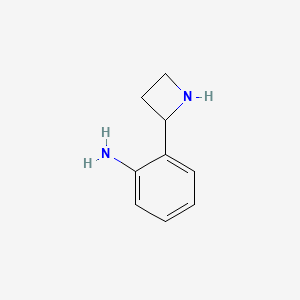
![6-Thia-1-azaspiro[3.4]octane](/img/structure/B13274465.png)
![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)
